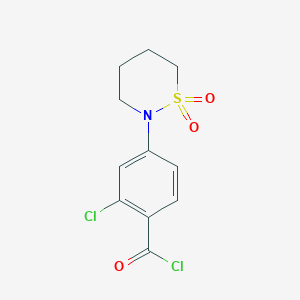

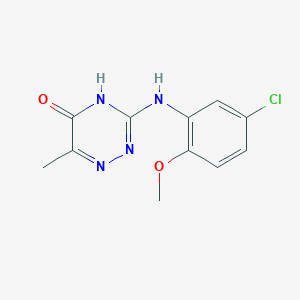

![molecular formula C13H16N2O B2776917 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide CAS No. 2093630-74-9](/img/structure/B2776917.png)

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is a chemical substance with the CAS Number: 81402-21-3 . It has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) . The SMILES representation is C1C2=CC=CC=C2CC13CC(=O)NC3=O . Physical And Chemical Properties Analysis

The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .Scientific Research Applications

Anti-tumor and Anti-inflammatory Activities

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide derivatives demonstrate promising anti-tumor activities against melanoma cell lines. A regioselective synthesis approach using 1,3-dipolar cycloaddition reaction was employed to create dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. Screening against various human tumor cell lines revealed significant activity, particularly against the SK-MEL-2 melanoma cell line. Additionally, many of these compounds exhibited considerable anti-inflammatory properties in vivo, especially notable were compounds 4a and 4m, relative to indomethacin used as a reference standard in the study (Girgis, 2009).

Antimicrobial and Antifungal Activities

A new class of spiro pyrrolidines demonstrated significant antimicrobial and antifungal activities against various human pathogenic bacteria and dermatophytic fungi, except Bacillus subtilis. These spiro pyrrolidines were synthesized through regioselective 1,3-dipolar cycloaddition reactions, indicating a broad spectrum of biological activities for these compounds (Raj et al., 2003).

Biomedical Imaging Applications

Spiro compounds synthesized via sustainable microwave-assisted techniques have been investigated for their potential as fluorescence probes at physiological pH for selective detection of Zn2+ ions. These studies show the utility of such compounds in effective intracellular Zn2+ imaging in human hepatocellular liver carcinoma cells (HepG2) due to their cell permeability properties. This highlights the potential for these compounds in biomedical imaging applications (Mondal et al., 2019).

Organocatalytic Synthesis and Structural Diversity

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] provides a rapid method for creating derivatives with high enantiopurity and structural diversity. This approach facilitates the construction of spirooxindole skeletons with high stereo- and regioselectivity, opening new avenues to medicinal chemistry and diversity-oriented synthesis. The compounds exhibit important biological activities, underscoring their potential in pharmaceutical research (Chen et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as spirooxindole derivatives, have been found to inhibit the mammalian cell cycle

Mode of Action

It is synthesized via a 1,3-dipolar cycloaddition reaction , which suggests that it might interact with its targets through a similar mechanism

Biochemical Pathways

Related compounds have been shown to exhibit various biological activities, including antimicrobial and antibacterial properties . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Related compounds have been found to exhibit antitumor activity and inhibit the mammalian cell cycle . This suggests that 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide may have similar effects.

Action Environment

It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability

properties

IUPAC Name |

spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-12(16)15-6-5-13(9-15)7-10-3-1-2-4-11(10)8-13/h1-4H,5-9H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXWNAJQSBNUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC3=CC=CC=C3C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

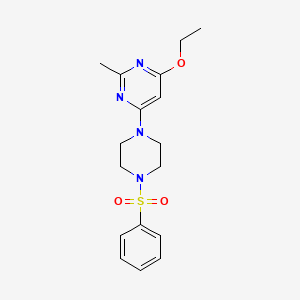

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)

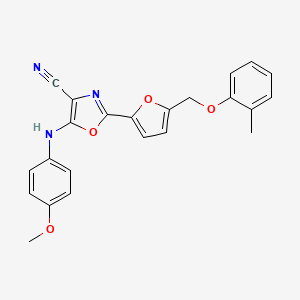

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)

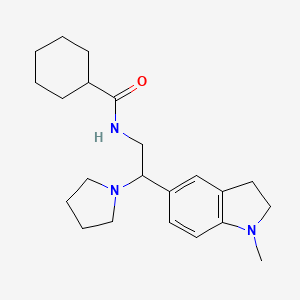

![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)

![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2776855.png)

![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)